molecular formula C17H18BrNO B5705461 2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5705461
M. Wt: 332.2 g/mol
InChI Key: AQDMKECDKSZBII-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure that includes a bromophenyl group and a trimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylphenyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of bromophenyl and trimethylphenyl groups provides a distinct structural framework that can be exploited for developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMKECDKSZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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